4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione
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Overview
Description
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H9ClFNO2 and a molecular weight of 241.65 g/mol It is a derivative of piperidine-2,6-dione, featuring a 2-chloro-4-fluorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione typically involves the reaction of 2-chloro-4-fluoroaniline with succinic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Chloro-4-fluorophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:
4-(2-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
4-(2-Chloro-4-fluorophenyl)piperidine-2,5-dione: This compound differs by having a 2,5-dione structure instead of a 2,6-dione structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXMWHWPXPHBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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